4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . Another approach involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, aryl iodides, and palladium catalysts . For instance, the compound can undergo oxidation to form nitro derivatives or reduction to form amino derivatives. Substitution reactions often involve the replacement of the nitro group with other functional groups, leading to the formation of various substituted pyrazoles . Major products formed from these reactions include 4-substituted pyrazoles and their derivatives .
Scientific Research Applications
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to inhibit specific enzymes and proteins involved in cellular processes . For example, it may inhibit the activity of enzymes responsible for cell proliferation, leading to its anticancer effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4-nitrobenzyl 1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 4-nitropyrazole-3-carboxylic acid methyl ester . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol is known for its anti-inflammatory properties, while 4-nitropyrazole-3-carboxylic acid methyl ester has been studied for its potential as an anticancer agent . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-14-7-6-11(13-14)12(16)19-8-9-2-4-10(5-3-9)15(17)18/h2-7H,8H2,1H3 |
InChI Key |
XNDSPZOJCWCLKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.